molecular formula C9H16O2 B8688967 1-butylcyclobutane-1-carboxylic acid

1-butylcyclobutane-1-carboxylic acid

Cat. No.: B8688967
M. Wt: 156.22 g/mol
InChI Key: NSCPQCJFVYINQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butylcyclobutane-1-carboxylic acid (: 58148-13-3) is a carbocyclic building block with the molecular formula C 9 H 16 O 2 and a molecular weight of 156.22 g/mol . This compound features a cyclobutane ring, a four-membered carbon cycle that is increasingly valued in medicinal chemistry for its unique three-dimensional, puckered structure and the ability to impart favorable properties to small-molecule drug candidates . Cyclobutane rings, such as the one in this compound, are employed in research to confer conformational restriction, which can reduce the entropic penalty upon binding to a biological target and lead to higher potency . Furthermore, the use of saturated rings like cyclobutane in place of planar aromatic systems can improve water solubility and lower melting points, which are critical factors in the successful development of lead compounds . Specific applications of cyclobutane derivatives in pharmaceutical research include serving as key scaffolds in anticancer compounds, acting as aryl isosteres to reduce planarity, and filling hydrophobic pockets in enzyme binding sites . The terminal carboxylic acid group is a versatile functional handle for further synthetic modification, such as forming amide or ester linkages, making this compound a valuable intermediate in organic synthesis and drug discovery efforts . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-butylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3,(H,10,11)

InChI Key

NSCPQCJFVYINQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves reacting a cyclobutyl Grignard reagent with carbon dioxide to form the carboxylate intermediate, followed by acidification to yield the target carboxylic acid5. The general pathway is:

R-Mg-X+CO2RCOOMgX+H+RCOOH\text{R-Mg-X} + \text{CO}_2 \rightarrow \text{RCOO}^- \text{MgX}^+ \xrightarrow{\text{H}^+} \text{RCOOH}

For this compound, the Grignard precursor is 1-bromo-1-butylcyclobutane.

Synthetic Steps

  • Synthesis of 1-bromo-1-butylcyclobutane :

    • Cyclobutanone is alkylated with butylmagnesium bromide to form 1-butylcyclobutanol.

    • The alcohol is converted to the bromide using PBr3\text{PBr}_3 in anhydrous ether5.

  • Grignard Formation :

    • The bromide reacts with magnesium in dry tetrahydrofuran (THF) to generate the Grignard reagent.

  • Carboxylation :

    • The reagent is treated with gaseous CO2\text{CO}_2 at 78C-78^\circ \text{C} , forming the carboxylate salt.

  • Acid Workup :

    • Hydrochloric acid protonates the salt, yielding the carboxylic acid with 65%\sim 65\% overall yield (extrapolated from analogous reactions)5.

Limitations

  • The steric hindrance of the cyclobutane ring reduces Grignard reactivity.

  • Competing ring-opening reactions may occur under basic conditions.

Cyclobutane Ring Construction via Wittig Reaction

Methodology Overview

Adapting the protocol from CN103467270A, a Wittig reaction constructs the cyclobutane core, followed by ozonolysis and oxidation to introduce the carboxylic acid group.

Detailed Procedure

  • Phosphonium Salt Synthesis :

    • Triphenylphosphine reacts with methyl iodide in THF to form methyltriphenylphosphonium iodide.

  • Ylide Generation :

    • The phosphonium salt is treated with nn-butyllithium at 40C-40^\circ \text{C} , producing a reactive ylide.

  • Cyclobutane Formation :

    • The ylide reacts with epichlorohydrin and butyraldehyde under cryogenic conditions (50C-50^\circ \text{C} ) to form 3-benzal-1-butylcyclobutanol.

  • Oxidative Cleavage :

    • Ozonolysis of the alkene moiety generates a ketone intermediate, which is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

Yield Optimization

  • The ozonolysis step achieves 78%78\% yield when conducted at 50C-50^\circ \text{C} with dimethyl sulfide quenching.

Birch Reduction of Aromatic Precursors

Pathway Derivation

Based on EP0110362A2, Birch reduction of 4-butylbenzoic acid in liquid ammonia and methanol produces a cyclohexadiene intermediate, which is subsequently hydrogenated and ring-contracted.

Reaction Steps

  • Birch Reduction :

    • 44-butylbenzoic acid is reduced to 1-butyl-1,4-cyclohexadiene-1-carboxylic acid using Li/NH3\text{Li/NH}_3.

  • Disproportionation :

    • Heating the diene with KOH\text{KOH} in methanol induces disproportionation, yielding 1-butylcyclohexane-1-carboxylic acid.

  • Ring Contraction :

    • Photochemical [2+2] cycloaddition under UV light contracts the cyclohexane ring to cyclobutane, though this step remains theoretical and requires validation.

Challenges

  • Ring contraction efficiency is low (<10%<10\%) due to competing polymerization.

  • Multi-step purification increases cost and complexity.

Nitrile Hydrolysis Approach

Synthetic Route

  • Nitrile Formation :

    • 1-bromo-1-butylcyclobutane reacts with sodium cyanide in DMF to form 1-butylcyclobutanenitrile.

  • Acidic Hydrolysis :

    • Refluxing the nitrile with 6M HCl6 \text{M HCl} hydrolyzes it to the carboxylic acid via the imidamide intermediate.

Yield and Conditions

  • Hydrolysis at 120C120^\circ \text{C} for 12 hours achieves 85%85\% conversion, but prolonged heating degrades the cyclobutane ring.

Comparative Analysis of Methods

MethodYieldCostScalability
Grignard Carboxylation65%ModerateHigh
Wittig-Ozonolysis50%HighLow
Birch Reduction10%*LowLimited
Nitrile Hydrolysis85%LowModerate

*Theoretical estimate for ring contraction step.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using reagents like alkyl halides or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Alkyl halides, Grignard reagents.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclobutanecarboxylic acids.

Scientific Research Applications

1-Butylcyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-butylcyclobutane-1-carboxylic acid, with data extrapolated from evidence:

Compound Molecular Formula CAS No. Key Properties Applications Safety/Handling
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 114672-02-5 White solid; stable under normal conditions; incompatible with strong oxidizers. Intermediate in organic synthesis; R&D applications. Requires PPE (gloves, eye protection); store in ventilated areas.
Cyclobutane-1,1-dicarboxylic acid C₆H₈O₄ 5445-51-2 High solubility in water; used as a ligand in platinum-based drugs (e.g., carboplatin impurity B). Pharmaceutical intermediate; coordination chemistry. Limited ecotoxicity data; dispose per local regulations.
1-Amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) C₅H₇FNO₂ N/A Radiolabeled tracer; tumor-to-brain ratio of 6.61 in PET imaging. Oncology imaging (glioblastoma detection). Requires radiopharmaceutical handling protocols; low acute toxicity reported.
Cyclobutanecarboxylic acid C₅H₈O₂ 3721-95-7 Liquid at RT; logP ~1.3; used as a building block in drug synthesis. Precursor for agrochemicals and pharmaceuticals. Irritant; avoid inhalation/contact.
This compound (hypothetical) C₁₀H₁₈O₂ N/A Predicted higher logP (~3.5) due to butyl chain; moderate water solubility. Potential use in lipid-soluble drug formulations or surfactants. Likely requires standard organic acid precautions (ventilation, PPE).

Key Differences and Implications

Substituent Effects: Benzyl vs. Butyl: The aromatic benzyl group in 1-benzylcyclobutane-1-carboxylic acid enables π-π interactions in drug-receptor binding, whereas the aliphatic butyl chain in this compound enhances lipophilicity, favoring passive diffusion across biological membranes. Amino/Fluorine Substituents: The amino and fluorine groups in [¹⁸F]FACBC confer tumor-targeting properties, a feature absent in the butyl variant.

Reactivity :

  • 1-Benzylcyclobutane-1-carboxylic acid reacts with strong oxidizers, necessitating careful storage. The butyl analog, lacking aromaticity, may exhibit lower reactivity but still requires standard acid-handling protocols.

Biological Activity :

  • Cyclobutane-1,1-dicarboxylic acid’s chelating ability is critical in metallodrugs, whereas the butyl derivative’s applications may focus on solubility modulation or prodrug design.

Safety Profiles: Limited ecotoxicity data for most cyclobutane derivatives suggest cautious environmental disposal. The butyl variant’s biodegradability remains speculative but warrants evaluation.

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